molecular formula C24H16F4N4O2 B3439167 5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B3439167
M. Wt: 468.4 g/mol
InChI Key: XBWIRUXRYYSRSE-UHFFFAOYSA-N
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Description

5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that features a pyrazole core substituted with fluorobenzamido, phenyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzoyl chloride with 1-phenyl-3-(trifluoromethyl)phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE has been studied for its potential as an antimicrobial agent. It has shown activity against drug-resistant bacterial strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of drugs targeting specific enzymes and receptors involved in various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of 5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylbenzamido)-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
  • 5-(2-Chlorobenzamido)-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
  • 5-(2-Bromobenzamido)-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of 5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both fluorobenzamido and trifluoromethylphenyl groups enhances its stability, lipophilicity, and biological activity compared to similar compounds .

Properties

IUPAC Name

5-[(2-fluorobenzoyl)amino]-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F4N4O2/c25-20-12-5-4-11-18(20)22(33)31-21-19(14-29-32(21)17-9-2-1-3-10-17)23(34)30-16-8-6-7-15(13-16)24(26,27)28/h1-14H,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWIRUXRYYSRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
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5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
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5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
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5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
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5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
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5-(2-FLUOROBENZAMIDO)-1-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE

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